molecular formula C9H12O2 B061343 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI) CAS No. 176774-82-6

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)

Cat. No. B061343
M. Wt: 152.19 g/mol
InChI Key: JIHFJSOMLKXSSQ-BKPPORCPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI) is a chemical compound that is commonly known as norbornane-2-carboxylic acid. It is a bicyclic organic compound that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of norbornane-2-carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary by influencing the stereochemistry of the reaction. It may also act as a ligand by coordinating with metal ions.

Biochemical And Physiological Effects

Norbornane-2-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it is not believed to have any toxic effects on humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using norbornane-2-carboxylic acid in lab experiments include its high purity and availability. Additionally, it is a versatile compound that can be used in a variety of reactions. The limitations include its high cost and limited solubility in certain solvents.

Future Directions

There are several future directions for research on norbornane-2-carboxylic acid. One area of research could focus on its use as a chiral auxiliary in asymmetric synthesis reactions. Another area of research could focus on its use as a ligand in coordination chemistry. Additionally, research could be conducted on the synthesis of novel bioactive compounds using norbornane-2-carboxylic acid as a building block.

Synthesis Methods

Norbornane-2-carboxylic acid can be synthesized by the Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then hydrolyzed to yield norbornane-2-carboxylic acid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

Norbornane-2-carboxylic acid has been used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis reactions. It has also been used as a building block in the synthesis of bioactive compounds. Additionally, it has been used as a ligand in coordination chemistry.

properties

CAS RN

176774-82-6

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,2R,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9-/m1/s1

InChI Key

JIHFJSOMLKXSSQ-BKPPORCPSA-N

Isomeric SMILES

C[C@]1(C[C@H]2C[C@@H]1C=C2)C(=O)O

SMILES

CC1(CC2CC1C=C2)C(=O)O

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O

synonyms

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.